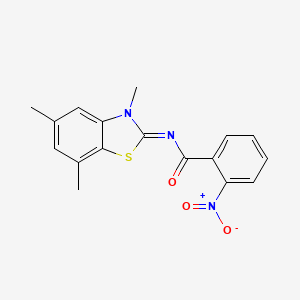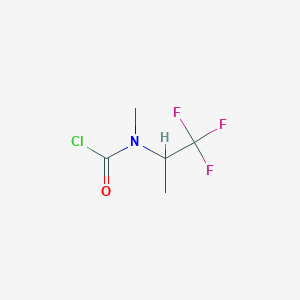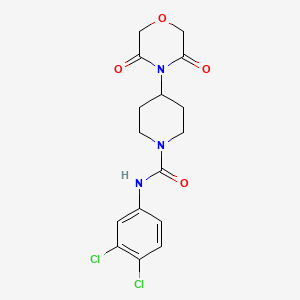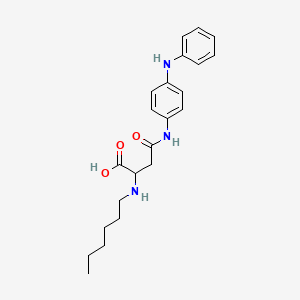
N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structure, and the functional groups it contains. For example, the cyanomethyl group (N≡CCH2–) is a type of nitrile group .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions of a compound can be studied to understand its reactivity and stability. This involves investigating how the compound reacts with different reagents under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various experimental techniques .科学的研究の応用
Chemical Synthesis and Applications
Research on N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide and related compounds primarily focuses on their synthesis and potential applications in various fields, including medicinal chemistry, agriculture, and material science. The following are some key findings from the scientific literature:
Synthesis of Heterocyclic Compounds:
- Compounds related to N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide have been synthesized for potential use as selective herbicides. For instance, a derivative, N-(3-chloro-4-isopropylphenyl)carboxamide, has been shown to be effective when produced through specific chemical reactions (Hoppenstand & Hsiao, 1988).
Pharmaceutical Research:
- Some derivatives of the compound have been studied for their potential as antibiotic and antibacterial agents. For example, compounds synthesized from 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide demonstrated antibiotic activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Radiosensitizers and Cytotoxic Agents:
- A series of nitrothiophene-5-carboxamides, similar in structure to N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide, were synthesized and evaluated both as radiosensitizers of hypoxic mammalian cells and as selective bioreductively activated cytotoxins. The study found that compounds with strong tertiary amine bases or oxiranes in the side chain were the most potent radiosensitizers (Threadgill et al., 1991).
Sensory Applications:
- A novel dithienylethene amide-based photoswitchable anion receptor was synthesized for use as a colorimetric sensor for fluoride, indicating the potential of derivatives of N-(Cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide in sensory applications (Li et al., 2018).
Anti-Inflammatory and Antioxidant Properties:
- Acid chloride derivatives of a related compound, 2-Amino-N-(3-Chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta[b]Thiophen-3-Carboxamide, were synthesized and displayed in vitro anti-inflammatory and antioxidant activity comparable to that of ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-4-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10-8-17-9-12(10)13(16)15(7-6-14)11-4-2-3-5-11/h8-9,11H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEXGLCKOHQUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)N(CC#N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2818973.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2818974.png)

![1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine](/img/structure/B2818977.png)


![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2818982.png)

![[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride](/img/structure/B2818986.png)



![N-(2,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2818990.png)
![{[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}methylamine](/img/structure/B2818991.png)